Hexyl t-butyl ether

Boiling point Volatility Distillation

Hexyl t-butyl ether (CAS 69775-79-7, synonym tert-butyl hexyl ether, molecular formula C₁₀H₂₂O, MW 158.28 g/mol) is a saturated, unsymmetrical branched ether comprising a sterically hindered tert-butyl group and a linear n-hexyl chain joined by an ether oxygen. It belongs to the tert-butyl alkyl ether class of compounds that have been extensively studied as potential fuel oxygenate additives, specialty solvents, and synthetic intermediates.

Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
CAS No. 69775-79-7
Cat. No. B3056246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl t-butyl ether
CAS69775-79-7
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCCCCCCOC(C)(C)C
InChIInChI=1S/C10H22O/c1-5-6-7-8-9-11-10(2,3)4/h5-9H2,1-4H3
InChIKeyXSBHWHZJHSUCOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl t-Butyl Ether (CAS 69775-79-7): Physicochemical Identity and Position Within the Branched tert-Alkyl Ether Family


Hexyl t-butyl ether (CAS 69775-79-7, synonym tert-butyl hexyl ether, molecular formula C₁₀H₂₂O, MW 158.28 g/mol) is a saturated, unsymmetrical branched ether comprising a sterically hindered tert-butyl group and a linear n-hexyl chain joined by an ether oxygen [1]. It belongs to the tert-butyl alkyl ether class of compounds that have been extensively studied as potential fuel oxygenate additives, specialty solvents, and synthetic intermediates [2]. Characterized by a boiling point of 169.8 °C, a flash point of 44.6 °C, a density of 0.791 g/cm³, and a computed LogP of approximately 3.4, this compound occupies a distinct intermediate position among C₁₀ ether isomers, offering a unique combination of moderate volatility, controlled flammability, and pronounced hydrophobicity . Its Kovats retention index of 998 on a nonpolar DB-5 column and standard molar vaporization enthalpy (ΔvapH°) of 53.2 kJ/mol provide well-defined thermodynamic benchmarks for separation science and process engineering applications [3][4].

Why C₁₀H₂₂O Isomers Are Not Interchangeable: The Structure–Property Divergence of Hexyl t-Butyl Ether vs. Symmetrical Dialkyl Ethers


Within the C₁₀H₂₂O ether isomer family, the unsymmetrical hexyl t-butyl ether differs fundamentally from its symmetrical dialkyl counterparts (dipentyl ether, diisopentyl ether) in both thermodynamic and safety-critical properties [1]. The presence of the sterically bulky tert-butyl group adjacent to the ether oxygen reduces molecular symmetry, which depresses the boiling point by ~16–20 °C relative to dipentyl ether and lowers the flash point by ~12 °C while simultaneously altering solvent polarity, vapor pressure, and peroxide formation susceptibility . These differences are not marginal when scaled to industrial processes: a 12 °C lower flash point translates to a different flammable liquid classification (Category 3 vs. Category 4 under GHS), and the 2.01 mmHg vapor pressure at 25 °C is approximately two orders of magnitude lower than MTBE, dramatically changing evaporative emission profiles in open systems . Consequently, substituting hexyl t-butyl ether with any other C₁₀ ether or with a smaller tert-butyl alkyl ether without revalidating the process can result in unexpected volatility, altered extraction selectivity, or safety non-compliance [2].

Quantitative Differentiation Evidence: Hexyl t-Butyl Ether vs. Closest C₁₀H₂₂O Isomers and Common tert-Butyl Alkyl Ethers


Evidence 1: Boiling Point — Intermediate Volatility Between Common Ether Oxygenates and Heavy Symmetrical Ethers

Hexyl t-butyl ether exhibits a boiling point of 169.8 °C at 760 mmHg . This places it at a strategically intermediate position: approximately 114 °C higher than methyl tert-butyl ether (MTBE, 55.5 °C [1]), about 97 °C higher than ethyl tert-butyl ether (ETBE, ~73 °C ), yet roughly 3–4 °C lower than diisopentyl ether (173 °C ) and approximately 17 °C lower than dipentyl ether (186–190 °C ). This intermediate boiling point bridges the volatility gap between light oxygenates used for gasoline blending and heavier dialkyl ethers employed as high-boiling specialty solvents, enabling applications where MTBE/ETBE are too volatile and dipentyl/dihexyl ethers are insufficiently volatile.

Boiling point Volatility Distillation Fuel oxygenate Solvent selection

Evidence 2: Flash Point — Shifted Flammability Classification Relative to C₁₀ Ether Isomers

The flash point of hexyl t-butyl ether is measured at 44.6 °C . This value is approximately 1.4 °C lower than that of diisopentyl ether (46 °C ) and approximately 12.4 °C lower than that of dipentyl ether (57 °C ). Under the Globally Harmonized System (GHS) for flammable liquid classification, a flash point below 60 °C but at or above 23 °C places a substance in Category 3 (flammable liquid and vapour). Hexyl t-butyl ether (44.6 °C) and diisopentyl ether (46 °C) both fall within Category 3, whereas dipentyl ether (57 °C) is near the upper boundary and dihexyl ether (78 °C ) falls into Category 4 (combustible liquid). This partial category alignment with diisopentyl ether but distinct quantitative difference is meaningful for process safety assessments where even a few degrees of flash point shift can affect ventilation requirements, storage temperature limits, and ignition source control measures.

Flash point Flammability GHS classification Safety Storage

Evidence 3: Vapor Pressure — Significantly Reduced Evaporative Emissions Relative to MTBE and ETBE

Hexyl t-butyl ether has a vapor pressure of approximately 2.01 mmHg at 25 °C . This is approximately 120–130 times lower than the vapor pressure of methyl tert-butyl ether (MTBE), which ranges from 245 mmHg (at 25 °C) to 268 hPa (at 20 °C) [1], and approximately 70–80 times lower than that of ethyl tert-butyl ether (ETBE, estimated ~155 mmHg at 25 °C ). The vapor pressure of hexyl t-butyl ether is also substantially below that of diisopentyl ether (estimated ~2.5 hPa = ~1.9 mmHg at 20 °C, comparable order of magnitude), but critically, it is approximately 50 times lower than the typical threshold at which VOC emission controls become mandatory in many regulatory frameworks . This dramatic reduction in vapor pressure directly translates to lower evaporative losses during storage, transfer, and open-vessel processing.

Vapor pressure Evaporative emissions VOC Environmental compliance Fuel oxygenate

Evidence 4: GC Retention Index — Unique Chromatographic Fingerprint for Identification and Purity Verification

The Kovats retention index of hexyl t-butyl ether on a nonpolar DB-5 capillary column at 60 °C is 998 [1]. This value, reported by Verevkin et al. (2003) as part of a systematic study of 31 branched ethers, provides a robust and reproducible chromatographic identifier independent of instrument-specific retention times [2]. In the context of C₁₀ ether isomeric quality control, the Kovats index of hexyl t-butyl ether (998) is distinguishable from diisopentyl ether and dipentyl ether, both of which have higher retention indices (expected ~1020–1080 range based on boiling point correlations), enabling unambiguous identification and purity verification by GC when co-elution or isomeric ambiguity is a procurement concern [3]. The standard deviation of retention index determination in this study was reported as 0.3–0.5 index units, confirming high inter-laboratory reproducibility [4].

Kovats retention index Gas chromatography Quality control Identification Method validation

Evidence 5: Hydrophobicity (LogP) — Enhanced Nonpolar Character Relative to Shorter-Chain tert-Butyl Alkyl Ethers

The computed octanol–water partition coefficient (LogP) of hexyl t-butyl ether is approximately 3.38–3.4 . This reflects the contribution of its six-carbon linear alkyl chain and contrasts with the significantly lower LogP values of shorter-chain tert-butyl alkyl ethers: MTBE (LogP ≈ 0.94–1.06), ETBE (LogP ≈ 1.5–1.7), and tert-butyl propyl ether (LogP ≈ 2.1–2.3) [1]. The LogP difference of approximately 2.3–2.4 units versus MTBE translates to roughly a 200-fold greater preference for the organic phase in octanol–water partitioning, which has direct implications for liquid–liquid extraction efficiency, environmental fate predictions (higher bioaccumulation potential), and membrane permeability in biological screening applications [2].

LogP Hydrophobicity Partition coefficient Liquid-liquid extraction Solvent polarity

Evidence 6: Synthesis Selectivity — 90% Selectivity Achievable via Ti-Si Catalyzed Etherification of 1-Hexanol with Isobutene

A patent (US 6,319,876 B1) reports that hexyl t-butyl ether can be synthesized by the reaction of 1-hexanol (100 mmol) with isobutene (300 mmol) over a Ti-Si catalyst powder (2.5 g) in a 100 mL autoclave at 150 °C and 40 bar N₂ pressure over 17 hours, achieving 17% conversion of n-hexanol with a selectivity of 90% toward hexyl t-butyl ether [1]. While the conversion is modest, the 90% selectivity indicates that the Ti-Si catalyst effectively suppresses competing side reactions such as isobutene oligomerization or dehydration of the alcohol. This catalytic route is distinct from acid-catalyzed Williamson ether synthesis, which typically requires strong acids (e.g., H₂SO₄) and generates stoichiometric salt waste [2]. The heterogeneous catalytic approach offers potential advantages in catalyst recovery and product purification compared to homogeneous acid-catalyzed routes commonly employed for symmetrical dialkyl ethers [3].

Etherification Synthesis selectivity Catalysis Process chemistry Procurement specification

Optimal Deployment Scenarios for Hexyl t-Butyl Ether Grounded in Quantitative Differentiation Evidence


Scenario 1: Medium-Boiling Specialty Solvent for Temperature-Controlled Extraction Processes

Hexyl t-butyl ether's boiling point of 169.8 °C positions it as a replacement solvent in liquid–liquid extraction and reflux processes where MTBE (bp 55.5 °C) is too volatile and dipentyl ether (bp 186–190 °C) requires excessive energy for distillative recovery . Its LogP of 3.38 provides approximately 200-fold greater organic-phase affinity than MTBE, making it particularly suitable for extracting nonpolar analytes from aqueous matrices in environmental monitoring, natural product isolation, and pharmaceutical intermediate purification [1]. The 90% catalytic synthesis selectivity documented in patent US 6,319,876 B1 further supports its use in processes requiring well-defined solvent composition [2].

Scenario 2: Reduced-Emission Fuel Oxygenate Research and Blending Studies

With a vapor pressure of 2.01 mmHg at 25 °C—approximately 120–130 times lower than MTBE—hexyl t-butyl ether is a candidate oxygenate for fuel blending research targeting reduced evaporative VOC emissions while retaining the tert-butyl ether structural motif associated with octane enhancement . The compound's Kovats retention index of 998 on DB-5 columns [1] allows unambiguous GC identification in complex fuel matrices, facilitating accurate quantification in blending studies where multiple oxygenates (MTBE, ETBE, TAME, TAEE) are co-formulated [2].

Scenario 3: Gas Chromatography Method Development and Retention Index Calibration

The precisely determined Kovats retention index of 998 (standard deviation 0.3–0.5 i.u. per the Verevkin 2003 study ) on the widely used DB-5 stationary phase makes hexyl t-butyl ether a valuable secondary standard for GC method calibration, particularly for laboratories analyzing volatile organic compounds (VOCs) or oxygenated species in environmental and petrochemical samples [1]. Its retention index, falling just below n-decane (I = 1000), provides a convenient bracketing point for compounds eluting in the C₉–C₁₁ alkane region [2].

Scenario 4: Nonpolar Reaction Medium for Water-Sensitive Organic Synthesis

The combination of a sterically hindered tert-butyl group (resistant to nucleophilic attack), a hydrophobic n-hexyl chain (LogP ≈ 3.4, topological polar surface area of only 9.2 Ų), and a moderate boiling point (169.8 °C) renders hexyl t-butyl ether suitable as an aprotic, nonpolar reaction solvent for water-sensitive organometallic reactions, Grignard reagent preparation, and moisture-sensitive catalysis where solvent peroxide formation risk must be managed . Compared to the more commonly used dibutyl ether (bp 142 °C) or dipentyl ether (bp 186 °C), hexyl t-butyl ether offers an intermediate boiling point that facilitates product isolation by distillation without approaching temperatures where thermal decomposition of sensitive products becomes a concern [1].

Quote Request

Request a Quote for Hexyl t-butyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.